molecular formula C19H14N4O2S B13370531 3-(1-Benzofuran-2-yl)-6-(2-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-Benzofuran-2-yl)-6-(2-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13370531
M. Wt: 362.4 g/mol
InChI Key: OYHQDRZPESMEFT-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-2-yl)-6-(2-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. The compound consists of a benzofuran moiety, a methoxybenzyl group, and a triazolo-thiadiazole core, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzofuran-2-yl)-6-(2-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-benzofuran-2-carboxylic acid hydrazide with 2-methoxybenzyl isothiocyanate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzofuran-2-yl)-6-(2-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 3-(1-Benzofuran-2-yl)-6-(2-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has shown promise as a potential therapeutic agent. Studies have indicated its potential as an anti-cancer agent, with the ability to inhibit the growth of certain cancer cell lines. Additionally, it has been investigated for its antimicrobial properties, showing activity against various bacterial and fungal strains.

Medicine

In medicine, the compound is being explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of diseases such as cancer, infections, and inflammatory conditions. Ongoing research aims to elucidate its pharmacokinetic and pharmacodynamic properties to optimize its therapeutic potential.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 3-(1-Benzofuran-2-yl)-6-(2-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. In cancer cells, the compound has been shown to inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death). It also modulates signaling pathways that regulate cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Benzofuran-2-yl)-6-(2-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(1-Benzofuran-2-yl)-6-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(1-Benzofuran-2-yl)-6-(2-nitrobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

What sets 3-(1-Benzofuran-2-yl)-6-(2-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole apart from similar compounds is its methoxybenzyl group, which imparts unique electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a compound of interest for further research and development.

Properties

Molecular Formula

C19H14N4O2S

Molecular Weight

362.4 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)-6-[(2-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H14N4O2S/c1-24-14-8-4-2-7-13(14)11-17-22-23-18(20-21-19(23)26-17)16-10-12-6-3-5-9-15(12)25-16/h2-10H,11H2,1H3

InChI Key

OYHQDRZPESMEFT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC2=NN3C(=NN=C3S2)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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